4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid
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Overview
Description
4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring attached to a benzoic acid moiety through a methylene bridge. It is known for its stability and solubility in organic solvents, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid typically involves the condensation of 1H-benzimidazole with 4-chloromethylbenzoic acid. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The crude product is then purified using recrystallization or chromatography techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-(1,1-Dimethylethyl)benzoic acid: Shares the benzoic acid moiety but lacks the benzimidazole ring.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Contains similar structural features but differs in functional groups and esterification.
Uniqueness
4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid is unique due to the presence of both the benzimidazole ring and the benzoic acid moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
461665-34-9 |
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Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-[(2-tert-butylbenzimidazol-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C19H20N2O2/c1-19(2,3)18-20-15-6-4-5-7-16(15)21(18)12-13-8-10-14(11-9-13)17(22)23/h4-11H,12H2,1-3H3,(H,22,23) |
InChI Key |
ABDYHDPFMOKPNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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